Comprehensive Technical Guide on the Physical and Chemical Properties of (-)-Ethyl (R)-2-Hydroxy-4-oxo-4-phenylbutanoate
Comprehensive Technical Guide on the Physical and Chemical Properties of (-)-Ethyl (R)-2-Hydroxy-4-oxo-4-phenylbutanoate
Executive Summary
(-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate is a highly functionalized α -hydroxy- γ -keto ester that serves as a pivotal chiral building block in pharmaceutical drug development[1]. It is the direct synthetic precursor to ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE), a core intermediate required for the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as enalapril, lisinopril, and benazepril[2]. This whitepaper details the physicochemical profiling, mechanistic reactivity, and self-validating protocols required to synthesize and characterize this critical intermediate.
Physicochemical Profiling
Understanding the thermodynamic and structural properties of (-)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate is essential for optimizing downstream hydrogenolysis and purification workflows. The presence of both a hydrogen-bond donating hydroxyl group and multiple hydrogen-bond accepting carbonyls dictates its solubility and crystallization behavior.
Table 1: Structural and Physicochemical Properties
| Property | Value / Description |
| Chemical Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | Ethyl (2R)-2-hydroxy-4-oxo-4-phenylbutanoate |
| Stereochemistry | (R) configuration at C2 |
| Optical Rotation | Levorotatory (-) |
| Physical State | White to off-white crystalline solid |
| Solubility Profile | Soluble in EtOH, EtOAc, DCM; Poorly soluble in H₂O |
| H-Bond Donors | 1 (Secondary Hydroxyl at C2) |
| H-Bond Acceptors | 4 (Ketone, Ester Carbonyl, Ester Oxygen, Hydroxyl) |
Mechanistic Chemistry & Reactivity
Enantioselective Hydrogenation of Prochiral Ketones
The (R)-stereocenter at C2 is traditionally established via the chemo- and enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutanoate[3]. This reaction utilizes a heterogeneous Platinum (Pt) catalyst modified with a chiral alkaloid, such as 10,11-dihydrocinchonidine[1].
Causality of Catalyst Design: The chiral modifier adsorbs onto the Pt surface, creating an asymmetric binding pocket. The prochiral α -keto group of the substrate anchors to the quinuclidine nitrogen of the modifier via hydrogen bonding. This rigid transition state sterically shields the si-face of the ketone, forcing the metal-hydride species to deliver hydrogen exclusively to the re-face. This mechanistic control yields the[3], which is subsequently enriched to >99% via crystallization.
Fig 1: Chemoenzymatic synthesis pathway from prochiral substrate to ACE inhibitors.
Biocatalytic Kinetic Resolution
An alternative, highly sustainable approach involves the kinetic resolution of racemic ethyl 2-hydroxy-4-oxo-4-phenylbutanoate using lipases. Lecitase® Ultra, a phospholipase with robust hydrolytic activity, exhibits strict S-selectivity toward this substrate[4].
Causality of Enzyme Immobilization: In its free form, Lecitase Ultra shows low enantioselectivity (E = 4.5)[5]. However,[4]. The gelatin matrix alters the hydration shell around the enzyme, restricting the conformational flexibility of the active site. This rigidification enhances the enzyme's ability to discriminate between enantiomers, selectively hydrolyzing the (S)-ester into its corresponding acid while leaving the desired (-)-(R)-ester unreacted and optically pure at 60-65% conversion[5].
Fig 2: Biocatalytic kinetic resolution and self-validating phase extraction workflow.
Experimental Methodologies
Protocol 1: Biocatalytic Kinetic Resolution via Immobilized Lecitase Ultra
System Design Principle: This protocol is a self-validating system; the biphasic extraction inherently validates the chemical conversion, as the unreacted ester and the hydrolyzed acid partition into distinctly different phases based on their pKa and logP values.
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Biocatalyst Preparation: Immobilize Lecitase Ultra in a 10% (w/v) gelatin matrix cross-linked with glutaraldehyde to rigidify the active site.
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Reaction Initiation: Suspend 100 mM of racemic ethyl 2-hydroxy-4-oxo-4-phenylbutanoate in 50 mM phosphate buffer (pH 7.5). Add 10% (v/v) acetone as a co-solvent to enhance the mass transfer of the hydrophobic substrate[5]. Introduce the immobilized gelozyme.
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Incubation & Monitoring: Incubate the reactor at 30°C under orbital shaking (200 rpm). Monitor the reaction progression via chiral HPLC.
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Termination & Phase Extraction: Once conversion reaches ~60%, terminate the reaction by filtering out the immobilized enzyme. Extract the aqueous phase three times with ethyl acetate. The unreacted (-)-(R)-ester partitions into the organic phase, while the (S)-acid remains ionized in the aqueous buffer.
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the optically pure (-)-(R)-ester.
Protocol 2: Self-Validating Chiral HPLC Workflow for ee% Determination
System Design Principle: Without baseline resolution of the enantiomers, ee% calculations are mathematically invalid. The system suitability test acts as an absolute gatekeeper for data integrity.
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Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane:Isopropanol (90:10 v/v). Degas via ultrasonication for 15 minutes to prevent micro-bubble formation in the UV flow cell.
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Column Equilibration: Flush a chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until the baseline stabilizes at 254 nm UV detection.
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System Suitability Test (Critical Gate): Inject 10 µL of the racemic standard (1 mg/mL). Calculate the resolution ( Rs ) between the (R) and (S) peaks. Proceed to sample analysis only if Rs > 1.5.
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Sample Analysis: Inject 10 µL of the purified (-)-(R)-ester sample.
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Data Integration: Integrate the peak areas. Calculate the enantiomeric excess using the formula:
ee%=(AreaR+AreaSAreaR−AreaS)×100
References
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Title: New Technical Synthesis of Ethyl (R)-2-Hydroxy-4-phenylbutyrate of High Enantiomeric Purity Source: ResearchGate URL: [Link]
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Title: Free and Immobilized Lecitase™ Ultra as the Biocatalyst in the Kinetic Resolution of (E)-4-Arylbut-3-en-2-yl Esters Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Lipase activity of Lecitase® Ultra: Characterization and applications in enantioselective reactions Source: ResearchGate URL: [Link]
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Title: A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid Source: ResearchGate URL: [Link]
